molecular formula C22H24F3N3O B13428069 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole CAS No. 26660-66-2

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole

Cat. No.: B13428069
CAS No.: 26660-66-2
M. Wt: 403.4 g/mol
InChI Key: GOOCKQPCDXFPCD-UHFFFAOYSA-N
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Description

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group attached to the indazole ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidinopropoxy Group: This is usually done through nucleophilic substitution reactions where the piperidinopropoxy group is introduced to the indazole core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Biological Activity

3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22F3N3O
  • Molecular Weight : 353.38 g/mol
  • CAS Number : Not specified in the search results.

The compound features a piperidine ring linked to a propoxy group and an indazole moiety substituted with a trifluoromethyl group. This structural configuration is significant for its biological activity.

Biological Activity Overview

The biological activity of 3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, similar to the target compound, exhibit promising antimicrobial properties. For instance, studies on piperidine-based compounds have shown effectiveness against various fungal pathogens, including Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL for related structures .

CompoundMIC (μg/mL)MFC (μg/mL)Activity
pta10.240.97Fungal Inhibition
pta20.501.50Fungal Inhibition
pta30.973.90Fungal Inhibition

2. Antitumor Activity

The compound's structural elements suggest potential antitumor activity through modulation of specific signaling pathways such as the PI3K/Akt pathway. Piperidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various tumor models .

3. Neuropharmacological Effects

Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS). The trifluoromethyl group may enhance lipophilicity, potentially increasing blood-brain barrier permeability and CNS activity .

The mechanisms by which 3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole exerts its biological effects are still under investigation but may include:

  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in related piperidine derivatives, suggesting that this compound may similarly disrupt normal cell cycle progression in cancer cells .
  • Apoptosis Induction : Evidence from studies indicates that certain piperidine derivatives promote apoptotic pathways in target cells .
  • Membrane Disruption : Antifungal activity is often associated with the disruption of pathogen plasma membranes, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study on piperidine derivatives demonstrated significant antifungal activity against Candida auris, indicating that modifications in the piperidine structure can enhance efficacy against resistant strains .
  • Research into neuroactive compounds has highlighted the importance of trifluoromethyl substitutions in enhancing receptor binding affinities and selectivity for CNS targets .

Properties

CAS No.

26660-66-2

Molecular Formula

C22H24F3N3O

Molecular Weight

403.4 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropoxy)-1-[3-(trifluoromethyl)phenyl]indazole

InChI

InChI=1S/C22H24F3N3O/c23-22(24,25)17-8-6-9-18(16-17)28-20-11-3-2-10-19(20)21(26-28)29-15-7-14-27-12-4-1-5-13-27/h2-3,6,8-11,16H,1,4-5,7,12-15H2

InChI Key

GOOCKQPCDXFPCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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